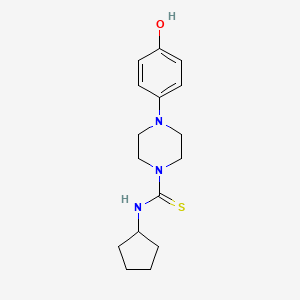
N-cyclopentyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide, also known as CPPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide compounds, which have been shown to possess various biological activities.
Scientific Research Applications
N-cyclopentyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. For example, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, reduces inflammation, and has neuroprotective effects. In vivo studies have shown that this compound reduces tumor growth, reduces inflammation, and improves cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclopentyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide in lab experiments is that it has been extensively studied and its potential therapeutic applications have been well established. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on N-cyclopentyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. One direction is to further investigate its mechanism of action, which will help to optimize its use in various therapeutic applications. Another direction is to investigate its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, research could focus on developing new derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential as a therapeutic agent is promising.
Synthesis Methods
The synthesis of N-cyclopentyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide involves the reaction of 4-hydroxybenzaldehyde with cyclopentylamine in the presence of acetic acid to form 4-(cyclopentylamino)benzaldehyde. This intermediate is then reacted with thiourea in the presence of hydrochloric acid to form this compound. The yield of this compound obtained through this method is around 60%.
properties
IUPAC Name |
N-cyclopentyl-4-(4-hydroxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c20-15-7-5-14(6-8-15)18-9-11-19(12-10-18)16(21)17-13-3-1-2-4-13/h5-8,13,20H,1-4,9-12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDKPWKPXYFMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6021219.png)
![2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021229.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B6021233.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B6021247.png)
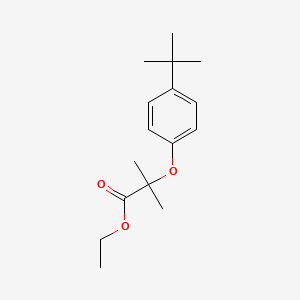
![3-fluoro-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6021257.png)
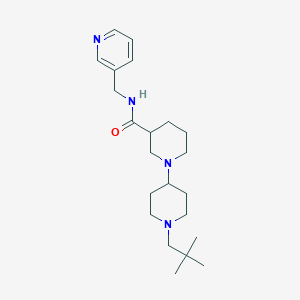


![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}acrylonitrile](/img/structure/B6021288.png)
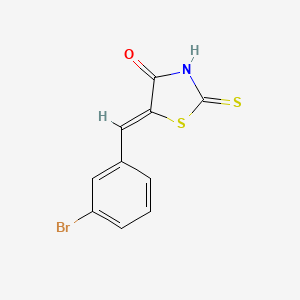
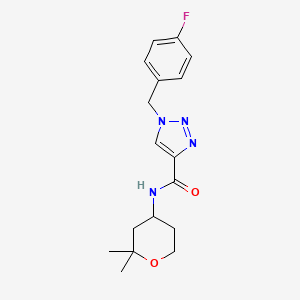
![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)